3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
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Overview
Description
3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with trifluoromethyl groups, connected by a three-carbon chain with a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this reaction, 3,4-dimethylbenzene (mesitylene) is reacted with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-2-(3,4,5-trifluorophenyl)ethanone: Similar structure but with a shorter carbon chain.
1-(3,4-Dimethylphenyl)-3-(2,4,5-trifluorophenyl)propan-1-one: Similar structure but with different substitution pattern on the trifluorophenyl ring.
Uniqueness
3',4'-DIMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE is unique due to its specific substitution pattern and the presence of both dimethyl and trifluoromethyl groups. This combination of substituents can impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-3-5-13(7-11(10)2)16(21)6-4-12-8-14(18)17(20)15(19)9-12/h3,5,7-9H,4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASYXXXNQLNCBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645015 |
Source
|
Record name | 1-(3,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-09-1 |
Source
|
Record name | 1-(3,4-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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